molecular formula C21H14BrCl2N5OS B12018482 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Katalognummer: B12018482
Molekulargewicht: 535.2 g/mol
InChI-Schlüssel: CENLJQSPCLRAHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide (CAS: 760963-56-2, Molecular Formula: C₂₁H₁₄BrCl₂N₅OS, Molecular Weight: 535.24 g/mol) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group, a pyridin-4-yl moiety, and a sulfanylacetamide chain linked to a 3,4-dichlorophenyl group . This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor binding and enzyme inhibition.

Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide intermediates.

Alkylation with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide group .

Eigenschaften

Molekularformel

C21H14BrCl2N5OS

Molekulargewicht

535.2 g/mol

IUPAC-Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C21H14BrCl2N5OS/c22-14-1-4-16(5-2-14)29-20(13-7-9-25-10-8-13)27-28-21(29)31-12-19(30)26-15-3-6-17(23)18(24)11-15/h1-11H,12H2,(H,26,30)

InChI-Schlüssel

CENLJQSPCLRAHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-{[4-(4-Bromphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorphenyl)acetamid umfasst in der Regel mehrere Schritte:

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren umfassen, um eine konsistente und hohe Ausbeute bei der Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein für die Synthese komplexerer Moleküle.

    Biologie: Untersucht für seine potenziellen antimikrobiellen und antimykotischen Eigenschaften.

    Medizin: Erforscht für seine Antitumor- und entzündungshemmenden Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

    Antimikrobielle Aktivität: Die Verbindung kann bakterielle und pilzliche Enzyme hemmen und so ihre Stoffwechselprozesse stören.

    Antitumor-Aktivität: Sie kann die Proliferation von Krebszellen stören, indem sie spezifische Signalwege angreift und Apoptose induziert.

    Entzündungshemmende Aktivität: Die Verbindung kann die Produktion proinflammatorischer Zytokine hemmen und so Entzündungen reduzieren.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Potential

The compound's structure allows it to interact with specific biological targets involved in cancer progression. For example, triazole derivatives have been identified as inhibitors of certain kinases implicated in tumor growth. The compound has shown promising results in preclinical studies targeting non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Effects

Triazole compounds have also been explored for their anti-inflammatory properties. The presence of the pyridine and bromophenyl groups in this specific compound enhances its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Testing

In a study published in Molecules, the compound was evaluated for its antibacterial activity using the agar diffusion method. Results indicated that it exhibited significant inhibition zones against both E. coli and S. aureus, confirming its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

A preclinical trial investigated the effects of similar triazole compounds on tumor growth in mouse models. The study found that these compounds significantly reduced tumor size compared to control groups, suggesting a strong anticancer effect due to their kinase inhibition properties .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PotentialInhibits kinases involved in cancer progression; effective against lung and renal cancers
Anti-inflammatory EffectsModulates inflammatory pathways; potential treatment for inflammatory diseases

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting their metabolic processes.

    Anticancer Activity: It may interfere with cancer cell proliferation by targeting specific signaling pathways and inducing apoptosis.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazole Ring

Compound Name Substituents on Triazole Ring Molecular Formula Key Properties/Activity Reference
Target Compound 4-(4-Bromophenyl), 5-(pyridin-4-yl) C₂₁H₁₄BrCl₂N₅OS High binding affinity (hypothesized)
2-[[4-[[4-Amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3,4-dichlorophenyl)acetamide (AS113)** 4-Amino, 5-(2-pyridinyl) C₂₁H₁₄Cl₂N₆OS Lower affinity due to reduced hydrophobic interactions
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)** 4-Phenyl, 5-(3-fluorobenzylthio) C₂₀H₁₆FN₅S Melting point: 146–148°C

Key Observations :

  • The 4-bromophenyl group in the target compound enhances lipophilicity compared to phenyl or fluorobenzyl groups in analogs like 5q .
  • Amino substituents (e.g., AS113) reduce rigidity and binding efficiency, highlighting the importance of halogenated aryl groups for stability .

Variations in the Acetamide-Linked Aryl Group

Compound Name Acetamide-Linked Aryl Group Molecular Formula Notable Properties Reference
Target Compound 3,4-Dichlorophenyl C₂₁H₁₄BrCl₂N₅OS Enhanced halogen bonding potential
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide** 4-Chlorophenyl C₂₁H₁₅BrClN₅OS Reduced steric hindrance vs. 3,4-dichloro
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide** 3-(Trifluoromethyl)phenyl C₂₂H₁₅BrF₃N₅OS Increased electronegativity

Key Observations :

  • Trifluoromethyl groups (e.g., ) enhance metabolic stability but may reduce solubility due to increased hydrophobicity.

Pyridine Ring Position and Bioactivity

Compound Name Pyridine Position Molecular Formula Biological Relevance Reference
Target Compound Pyridin-4-yl C₂₁H₁₄BrCl₂N₅OS Optimal π-π stacking with receptors
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide** Pyridin-3-yl C₂₁H₁₅BrFN₅OS Altered binding orientation
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)** Pyridin-4-yl with butylthio chain C₁₇H₁₉N₅S Melting point: 147–149°C

Key Observations :

  • Pyridin-4-yl (target compound) facilitates planar alignment with protein active sites, whereas pyridin-3-yl analogs (e.g., ) may exhibit steric clashes.
  • Butylthio chains (e.g., 5m ) improve membrane permeability but reduce target specificity.

Biologische Aktivität

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a notable member of the triazole class, recognized for its diverse biological activities. Its complex structure features a triazole ring, a pyridine moiety, and a dichlorophenylacetamide group, contributing to its potential interactions with various biological targets. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C22H17BrClN5OSC_{22}H_{17}BrClN_5OS. The unique arrangement of functional groups allows for various interactions with biological systems.

Structural Feature Description
Triazole RingProvides a framework for biological activity.
Pyridine MoietyEnhances interaction with enzymes and receptors.
Dichlorophenyl GroupMay influence lipophilicity and binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring through cyclization.
  • Introduction of the sulfanyl group.
  • Acetylation to form the final acetamide structure.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of triazole derivatives. In vitro studies demonstrated that certain compounds within this class can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

Enzyme Inhibition

The compound's ability to inhibit key metabolic enzymes has also been explored. For example, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative disorders .

Case Studies

  • Antimicrobial Testing : In a comparative study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. Compounds exhibited varying degrees of inhibition, highlighting their potential as antimicrobial agents .
  • Cytotoxicity Assays : A series of cytotoxicity assays were performed on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.